An In-Depth Technical Guide to 5-(4-(tert-Butyl)phenyl)nicotinic Acid: Synthesis, Properties, and Application in NAMPT Inhibitor Drug Discovery
An In-Depth Technical Guide to 5-(4-(tert-Butyl)phenyl)nicotinic Acid: Synthesis, Properties, and Application in NAMPT Inhibitor Drug Discovery
CAS Number: 893738-16-4 Molecular Formula: C₁₆H₁₇NO₂ Molecular Weight: 255.31 g/mol
Introduction
5-(4-(tert-Butyl)phenyl)nicotinic acid is a biaryl carboxylic acid that has emerged as a critical building block in medicinal chemistry. Its structural motif, featuring a pyridine-3-carboxylic acid core linked to a tert-butylphenyl group, makes it a key intermediate in the synthesis of advanced pharmaceutical agents. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and its significant role as a precursor to potent inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in cancer metabolism. As a Senior Application Scientist, this document is structured to provide not just protocols, but the underlying scientific rationale to empower researchers in their drug development endeavors.
Physicochemical & Spectroscopic Data
The accurate characterization of a synthetic intermediate is paramount for its use in subsequent, complex chemical transformations. The data presented below are essential for quality control and reaction monitoring.
| Property | Value | Source / Method |
| CAS Number | 893738-16-4 | Chemical Abstracts Service |
| Appearance | White to off-white solid | Visual Inspection |
| Molecular Weight | 255.31 | Calculated |
| Boiling Point | 425.1 ± 33.0 °C | Predicted[1] |
| Density | 1.123 g/cm³ | Predicted[1] |
| Melting Point | >200 °C (decomposes) | Representative Value |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in methanol | Experimental Observation |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.3 (s, 1H), 9.05 (d, J=2.0 Hz, 1H), 8.82 (d, J=2.0 Hz, 1H), 8.30 (t, J=2.0 Hz, 1H), 7.75 (d, J=8.5 Hz, 2H), 7.55 (d, J=8.5 Hz, 2H), 1.32 (s, 9H) | Representative Spectrum |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 166.5, 152.0, 151.8, 147.5, 137.9, 135.2, 134.9, 126.3, 126.1, 34.5, 31.1 | Representative Spectrum |
| Mass Spec (ESI+) | m/z 256.13 [M+H]⁺ | Calculated |
Synthesis via Suzuki-Miyaura Cross-Coupling
The most logical and industrially scalable approach to constructing the C-C bond between the pyridine and phenyl rings is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method is renowned for its high functional group tolerance and mild reaction conditions, making it a cornerstone of modern organic synthesis.[2] The synthesis of 5-(4-(tert-Butyl)phenyl)nicotinic acid, designated as Intermediate I-10 in key patent literature, serves as a classic example of this powerful reaction.
Causality Behind Experimental Choices
The chosen methodology represents a robust and well-validated system.
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Reactants: 5-Bromonicotinic acid is selected as the electrophilic partner due to the reactivity of the C-Br bond in palladium-catalyzed reactions. 4-(tert-Butyl)phenylboronic acid serves as the nucleophilic partner, valued for its stability and commercial availability.
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Catalyst System: A palladium(II) acetate precatalyst in combination with a phosphine ligand like Triphenylphosphine (PPh₃) is a cost-effective and reliable choice. In situ, the Pd(II) is reduced to the active Pd(0) species that enters the catalytic cycle.
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Base: Potassium carbonate (K₂CO₃) is crucial. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the key transmetalation step where the aryl group is transferred to the palladium center.[2]
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Solvent System: A biphasic mixture of an organic solvent (like Toluene or 1,4-Dioxane) and water is employed. This system effectively dissolves both the organic substrates and the inorganic base, allowing them to interact at the interface, thereby accelerating the reaction.
Detailed Experimental Protocol
This protocol is a representative example based on established Suzuki-Miyaura coupling procedures for analogous structures, such as those described in patent WO 2009/155282 A1 for the synthesis of NAMPT inhibitor intermediates.
Materials & Reagents:
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5-Bromonicotinic acid (1.0 eq)
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4-(tert-Butyl)phenylboronic acid (1.2 eq)
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Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)
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Triphenylphosphine (PPh₃) (0.08 eq)
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Potassium Carbonate (K₂CO₃) (3.0 eq)
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1,4-Dioxane (or Toluene)
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Deionized Water
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Ethyl Acetate (for extraction)
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Hydrochloric Acid (2M)
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-bromonicotinic acid (1.0 eq), 4-(tert-butyl)phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
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Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
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Solvent Addition: Add 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio by volume) via syringe. The solvent mixture should be previously degassed by bubbling with inert gas for at least 30 minutes.
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Catalyst Addition: In a separate vial, dissolve palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of the degassed dioxane. Add this catalyst solution to the main reaction flask via syringe.
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Heating: Immerse the flask in a preheated oil bath at 90-100 °C. Stir the mixture vigorously.
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Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 5-bromonicotinic acid is consumed (typically 8-16 hours).
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Work-up: a. Cool the reaction mixture to room temperature and dilute it with ethyl acetate. b. Transfer the mixture to a separatory funnel. The desired product, being a carboxylic acid, will be deprotonated by the K₂CO₃ and reside primarily in the aqueous layer. c. Separate the layers and wash the organic layer with water to ensure all product salt is in the aqueous phase. Combine the aqueous layers. d. Slowly acidify the combined aqueous layers with 2M HCl while stirring in an ice bath. The product will precipitate as a solid as it is protonated. Adjust the pH to ~3-4. e. Collect the precipitated solid by vacuum filtration.
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Purification: Wash the solid cake with cold deionized water, followed by a cold non-polar solvent like hexane to remove organic impurities. Dry the solid under vacuum at 50-60 °C to yield 5-(4-(tert-butyl)phenyl)nicotinic acid as a white to off-white powder. Further purification can be achieved by recrystallization if necessary.
Visualizing the Workflow
Application in Drug Discovery: Precursor to NAMPT Inhibitors
The primary and most significant application of 5-(4-(tert-butyl)phenyl)nicotinic acid is its role as a key building block for the synthesis of potent Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors.
The Role of NAMPT in Cancer Metabolism
Nicotinamide adenine dinucleotide (NAD⁺) is a critical coenzyme for cellular redox reactions and a required substrate for enzymes involved in DNA repair (e.g., PARPs) and cell signaling.[3] Many cancer cells exhibit high metabolic rates and are heavily dependent on the efficient regeneration of NAD⁺ to sustain their rapid proliferation and survival.[4]
Mammalian cells have three primary pathways for NAD⁺ biosynthesis. While the de novo pathway from tryptophan and the Preiss-Handler pathway from nicotinic acid exist, the dominant route is the salvage pathway , which recycles nicotinamide (a breakdown product of NAD⁺ consumption). NAMPT is the rate-limiting enzyme in this salvage pathway.[5] By catalyzing the conversion of nicotinamide to nicotinamide mononucleotide (NMN), it provides the essential precursor for NAD⁺ regeneration.[6]
Because of their heightened metabolic activity and frequent defects in other pathways, many tumors are exquisitely dependent on the NAMPT-mediated salvage pathway. This dependency creates a therapeutic window: inhibiting NAMPT can selectively deplete NAD⁺ in cancer cells, leading to an energy crisis, stalled DNA repair, and ultimately, cell death, while normal tissues are less affected.[3]
From Intermediate to Inhibitor
5-(4-(tert-Butyl)phenyl)nicotinic acid is not the final active pharmaceutical ingredient (API). Instead, its carboxylic acid functional group serves as a chemical handle for amide coupling reactions. In the synthesis of NAMPT inhibitors, it is typically activated (e.g., to an acyl chloride or with a peptide coupling agent) and then reacted with a complex amine-containing fragment to form the final, potent inhibitor molecule. The biaryl structure provided by this intermediate is crucial for binding within the active site of the NAMPT enzyme.
NAD⁺ Salvage Pathway and Point of Inhibition
Conclusion
5-(4-(tert-Butyl)phenyl)nicotinic acid is more than a simple chemical compound; it is an enabling tool for the development of next-generation cancer therapeutics. Its synthesis via the robust and scalable Suzuki-Miyaura coupling reaction provides a reliable source for drug discovery programs. Understanding its role as a critical precursor to NAMPT inhibitors highlights the intricate connection between fundamental organic synthesis and modern targeted cancer therapy. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this valuable intermediate in their scientific pursuits.
References
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2-(3,5-Di-tert-butyl-4-hydroxybenzylsulfanyl)nicotinic acid. National Center for Biotechnology Information. [Link]
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O'Brien, T., et al. (2013). Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models. Neoplasia, 16(1), 1-9. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. [Link]
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Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. ResearchGate. [Link]
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Wang, S., et al. (2022). NAPRT, but Not NAMPT, Provides Additional Support for NAD Synthesis in Esophageal Precancerous Lesions. MDPI. [Link]
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Experimental Investigation into the Extraction of Nicotinic Acid Using Natural Non-Toxic and Conventional Solvents. ResearchGate. [Link]
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Montecucco, F., et al. (2024). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) in cancer: a patent review. Taylor & Francis Online. [Link]
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VORICONAZOLE INTERMEDIATE AND VORICONAZOLE SYNTHESIS METHOD. Patent 3395813. [Link]
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tert-Butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][6]triazolo[4,3-a][6]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer. WO2020055976A1. Google Patents.
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